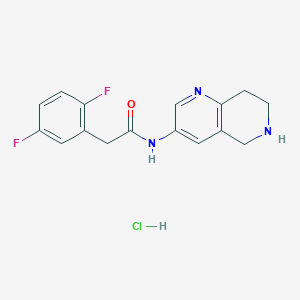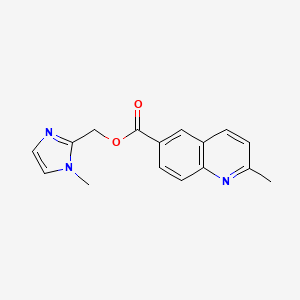![molecular formula C16H30N2O2 B7641333 3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B7641333.png)
3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the substituted cathinone class of psychoactive substances. Dibutylone has gained popularity in recent years due to its similarity to MDMA and its availability in the illicit drug market.
作用机制
The mechanism of action of 3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that it blocks the reuptake of these neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine in the brain. This increased neurotransmitter activity is thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, similar to other stimulant drugs. Additionally, this compound has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria and increased sociability.
实验室实验的优点和局限性
One advantage of using 3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one in lab experiments is its similarity to MDMA, which allows for comparisons to be made between the two drugs. Additionally, this compound has been found to have a longer duration of action than MDMA, which may be useful in certain research applications. However, one limitation of using this compound in lab experiments is its potential for abuse and dependence, which may affect the validity of the results.
未来方向
Future research on 3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one could investigate its potential as a therapeutic agent for various psychiatric disorders, as well as its potential as a treatment for drug addiction. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on neurotransmitter activity in the brain. Finally, research could be conducted to investigate the potential long-term effects of this compound use on cognitive function and mental health.
Conclusion
In conclusion, this compound is a synthetic cathinone that has gained popularity in recent years due to its similarity to MDMA. This compound has been used in scientific research to investigate its potential as a therapeutic agent for various psychiatric disorders and as a treatment for drug addiction. While the mechanism of action of this compound is not fully understood, it is believed to act as an SNDRI. This compound has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. While using this compound in lab experiments has advantages, such as its similarity to MDMA, it also has limitations due to its potential for abuse and dependence. Future research on this compound could investigate its potential as a therapeutic agent and its long-term effects on cognitive function and mental health.
合成方法
The synthesis method of 3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one involves the reaction of 1-(2-methylamino-1-phenylpropan-1-one) with 2,6-dimethyloxan-4-amine. The reaction is catalyzed by sodium hydroxide and is carried out in a solvent such as methanol or ethanol. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one has been used in scientific research to investigate its potential as a therapeutic agent for various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that this compound has similar effects to MDMA, including increased sociability and reduced anxiety. Additionally, this compound has been found to have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
3-[(2,6-dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-12-6-4-5-9-18(12)16(19)7-8-17-15-10-13(2)20-14(3)11-15/h12-15,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQIRTGGYARQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCNC2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7641261.png)
![1-cyclopropyl-N-[3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]-5-methylpyrrolidin-3-amine](/img/structure/B7641268.png)
![4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7641271.png)
![3-[2-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl-methylamino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7641274.png)

![2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one](/img/structure/B7641304.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641312.png)
![2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B7641318.png)

![1-[(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B7641339.png)
![N-ethyl-N-[3-(hydroxymethyl)phenyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B7641349.png)
![4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole](/img/structure/B7641354.png)
![5-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641361.png)
![N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7641367.png)